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Introduction
Vamagloxistat (also known as BBP-711) is an investigational, orally administered, small

molecule inhibitor of glycolate oxidase (GO). It is being developed by BridgeBio Pharma for the

treatment of conditions characterized by excess oxalate production, such as Primary

Hyperoxaluria Type 1 (PH1) and recurrent kidney stones.[1] PH1 is a rare genetic disorder

caused by a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT),

leading to the accumulation of glyoxylate, which is then converted to oxalate.[2][3] The

subsequent excess oxalate can lead to the formation of kidney stones, nephrocalcinosis, and

progressive renal failure.[2] Vamagloxistat aims to reduce the production of oxalate by

inhibiting GO, a key enzyme in the metabolic pathway that produces glyoxylate.[1][4]

These application notes provide a comprehensive overview of the experimental design for

clinical trials of Vamagloxistat, including detailed protocols for key experiments, a summary of

available clinical data, and visualizations of the relevant biological pathway and experimental

workflows.

Mechanism of Action and Signaling Pathway
Vamagloxistat targets glycolate oxidase (GO), a peroxisomal enzyme that catalyzes the

oxidation of glycolate to glyoxylate.[4][5] In patients with PH1, the deficiency in AGT prevents

the normal conversion of glyoxylate to glycine.[3] This leads to an accumulation of glyoxylate,
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which is then converted to oxalate by lactate dehydrogenase (LDH).[4][5] By inhibiting GO,

Vamagloxistat reduces the substrate available for oxalate synthesis, thereby lowering urinary

oxalate levels. The accumulation of the substrate for GO, glycolate, is considered benign as it

is highly soluble and readily excreted.[6]
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Vamagloxistat Mechanism of Action Pathway.

Preclinical and Clinical Data Summary
Preclinical studies in a mouse model of PH1 (Agxt−/− mice) demonstrated that oral

administration of Vamagloxistat led to a significant reduction in urinary oxalate.[7] A Phase 1,

randomized, double-blind, placebo-controlled, ascending-dose study in 92 healthy adult
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volunteers has been completed.[1][8] The study assessed the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of Vamagloxistat.[8][9]

Pharmacokinetic and Pharmacodynamic Data (Phase 1)
Parameter

Single Ascending Dose
(SAD)

Multiple Ascending Dose
(MAD)

Doses Evaluated 40 mg to 3,000 mg[1] 75 mg to 1,000 mg[1]

Time to Maximum

Concentration (Tmax)
~2.5 hours[1] ~2 hours[8]

Elimination Half-life (t1/2) ~26 hours[1] ~28 hours[8]

Plasma Glycolate Increase

(PD Marker)
10-15 fold above baseline[1]

Mean maximal concentration

of 100-200 µM on Day 7[8]

GO Inhibition (Predicted) >95% sustained inhibition[1] Near-complete inhibition[8]

Safety and Tolerability (Phase 1)
Adverse Events Frequency Severity

Treatment-Emergent Adverse

Events
Low (15-34%)[1] Mild or Moderate[1]

Clinically Significant Changes

None observed in clinical

laboratory measures, ECG, or

vital signs[1]

-

Experimental Protocols
Phase 1 Clinical Trial Protocol: Safety, Tolerability, PK,
and PD of Vamagloxistat in Healthy Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single and multiple ascending doses of Vamagloxistat in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.
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Participant Population: Healthy male and female adults.

Methodology:

Screening: Assess eligibility of participants based on inclusion and exclusion criteria.

Randomization: Randomize eligible participants to receive Vamagloxistat or placebo.

Dosing:

Single Ascending Dose (SAD) Cohorts: Administer a single oral dose of Vamagloxistat or

placebo.

Multiple Ascending Dose (MAD) Cohorts: Administer multiple oral doses of Vamagloxistat
or placebo once daily.

Safety and Tolerability Monitoring: Monitor adverse events, vital signs, electrocardiograms

(ECGs), and clinical laboratory tests throughout the study.

Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points post-

dosing to determine the plasma concentration of Vamagloxistat.

Pharmacodynamic (PD) Sampling: Collect blood and urine samples to measure glycolate

and oxalate levels as biomarkers of GO inhibition.

Bioanalytical Methods:

Vamagloxistat Quantification: Utilize a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method to measure Vamagloxistat concentrations in plasma.

Glycolate and Oxalate Quantification: Employ validated bioanalytical assays to measure

glycolate and oxalate concentrations in plasma and urine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/product/b15136464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1 Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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